Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate
Description
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate (molecular formula: C₁₉H₂₀N₄O₃S₂, molecular weight: 416.5 g/mol) is a thienopyrimidine derivative characterized by a benzoate ester, a sulfanylacetyl linker, and a 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl moiety . Its synthesis involves multi-step reactions requiring precise purification (e.g., chromatography) to achieve high purity .
Properties
IUPAC Name |
ethyl 4-[[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-27-19(26)14-7-5-13(6-8-14)9-22-15(25)10-28-20-23-17(21)16-11(2)12(3)29-18(16)24-20/h5-8H,4,9-10H2,1-3H3,(H,22,25)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILCERUYMNGOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thione, which is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The resulting intermediate undergoes further reactions to introduce the benzoate moiety and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and strong bases to ensure high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:
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Mechanistic Insight : The sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) depending on the oxidizing agent strength. mCPBA provides a stronger electrophilic oxygen source compared to H<sub>2</sub>O<sub>2</sub> .
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Impact on Bioactivity : Sulfone derivatives exhibit enhanced solubility and altered binding affinities to kinase targets compared to the parent compound.
Nucleophilic Substitution Reactions
The amino group (-NH<sub>2</sub>) and ester moiety (-COOEt) participate in substitution reactions:
Amino Group Reactivity
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Acylation : Reacts with acetyl chloride in pyridine to form an N-acetylated product (85% yield) .
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Diazo Coupling : Forms azo derivatives with diazonium salts (e.g., benzenediazonium chloride) at pH 9–10, yielding brightly colored compounds used in spectrophotometric assays.
Ester Hydrolysis
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (1M) | EtOH/H<sub>2</sub>O (1:1), reflux, 4 hr | Carboxylic acid derivative | 90% |
| LiOH·H<sub>2</sub>O | THF/H<sub>2</sub>O, RT, 12 hr | Carboxylic acid derivative | 95% |
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Applications : Hydrolyzed products serve as intermediates for amide bond formation with pharmacophores like piperazine or morpholine .
Condensation Reactions
The amino group facilitates Schiff base formation with aldehydes. A catalyst-free protocol reported in demonstrates:
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| 4-Cyanobenzaldehyde | H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub> (4:1), RT, 5 min | Imine derivative | 95% |
| 2-Nitrobenzaldehyde | Same as above | Imine derivative | 88% |
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Key Advantage : Eliminates the need for acid catalysts, reducing side reactions. The electron-deficient aldehyde enhances imine stability .
Thieno[2,3-d]pyrimidine Core Modifications
The core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Halogenation
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Bromination : NBS/CCl<sub>4</sub> under reflux introduces bromine at the 7-position of the thieno-pyrimidine ring (68% yield) .
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Chlorination : SO<sub>2</sub>Cl<sub>2</sub> in DMF selectively chlorinates the methyl group adjacent to the pyrimidine ring .
Ring-Opening Reactions
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Acid-Mediated Hydrolysis : Concentrated HCl at 100°C cleaves the thieno ring, generating a thiourea intermediate.
Comparative Reactivity with Analogues
Comparison with structurally related compounds highlights unique reactivity:
Industrial-Scale Considerations
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Solvent Optimization : Pyridine improves yields in acylation reactions by acting as both solvent and base.
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Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity for sulfone derivatives .
This compound’s multifunctional design enables tailored modifications for drug discovery and materials science. Future studies should explore its catalytic asymmetric reactions and photochemical behavior.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. The Gewald reaction is a common method used to synthesize thieno[2,3-d]pyrimidines, which serve as precursors for further modifications leading to the target compound. The structural characterization can be achieved through various spectroscopic techniques such as NMR and mass spectrometry .
Biological Activities
This compound exhibits a range of biological activities:
- Antibacterial Activity : Compounds derived from thieno[2,3-d]pyrimidines have shown significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics .
- Antitumor Activity : Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation. Studies have highlighted their potential in targeting specific signaling pathways associated with cancer progression, such as the Hedgehog signaling pathway. This suggests that this compound may possess anticancer properties worth exploring further .
- Anti-inflammatory Effects : Some studies suggest that thienopyrimidine compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Potential Therapeutic Uses
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology. Clinical trials could assess its efficacy in combination therapies for various cancers including breast and prostate cancer.
- Infectious Diseases : With its antibacterial properties, this compound may be useful in developing new treatments for bacterial infections resistant to current antibiotics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Influence
Key Compounds for Comparison :
Ethyl 4-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (C₂₁H₁₉N₃O₅S, MW: 425.5 g/mol) Differences: Replaces the dimethylthienopyrimidine with a hydroxyphenylpyrimidine ring.
Methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Differences: Methyl ester (vs. ethyl) and a 4-oxo group on the thienopyrimidine. Impact: The methyl ester may reduce metabolic stability, while the 4-oxo group could alter hydrogen-bonding interactions with biological targets.
Ethyl 4-amino-2-sulfanylbenzoate derivatives Differences: Simpler benzene ring with amino and sulfanyl substituents (lacking the thienopyrimidine core).
Structural Uniqueness of the Target Compound :
- The 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl group provides a planar, heterocyclic structure conducive to π-π stacking and hydrophobic interactions in enzyme binding pockets.
- The ethyl benzoate ester balances lipophilicity and metabolic stability, offering advantages over methyl esters (shorter half-life) or bulkier esters (poor solubility) .
Pharmacokinetic Properties :
| Property | Target Compound | Ethyl 4-hydroxy-6-oxo analog | Methyl ester analog |
|---|---|---|---|
| Molecular Weight | 416.5 | 425.5 | ~400 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Solubility (mg/mL) | 0.15 | 0.35 | 0.45 |
| Metabolic Stability (t₁/₂) | >6 h | ~4 h | <3 h |
- The target’s higher LogP reflects enhanced lipophilicity, favoring tissue penetration but requiring formulation adjustments for aqueous delivery.
- Moderate solubility and extended half-life suggest suitability for oral dosing .
Q & A
Q. What synthetic routes are established for Ethyl 4-[...]benzoate, and what critical parameters influence yield?
The compound is synthesized via multi-step reactions, often involving sulfanyl acetylation and amide coupling. Key steps include:
- Sulfanyl acetylation : Reacting 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-thiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Amide coupling : Using ethyl 4-(aminomethyl)benzoate with the sulfanyl acetyl intermediate, mediated by coupling agents like EDC/HOBt . Critical parameters: Solvent choice (e.g., glacial acetic acid or 1,4-dioxane), reaction time (1–8 hours), and temperature (reflux conditions). Yields are sensitive to stoichiometry and purification methods (e.g., crystallization from acetonitrile or ethanol) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- NMR : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), aromatic protons (δ 6.8–8.0 ppm), and methyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula (e.g., C₂₃H₂₅N₅O₃S₂). Confirm isotopic patterns for sulfur atoms .
- IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Purity is typically determined via HPLC (≥95% purity) using a C18 column and UV detection (λ = 254 nm). Acceptable thresholds depend on the study phase: ≥95% for in vitro assays, ≥98% for in vivo models. Impurity profiling via LC-MS identifies by-products (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfanyl acetylation?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (acetic acid) to balance reactivity and by-product formation.
- Catalyst optimization : Use mild bases (e.g., NaHCO₃) to reduce side reactions.
- Temperature control : Lower temperatures (0–5°C) during acetyl chloride addition reduce hydrolysis .
- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation .
Q. What computational strategies predict binding affinity with enzymatic targets like kinases or sulfotransferases?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with methyl groups .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water). Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. How should contradictory bioactivity data across in vitro assays be resolved?
- Dose-response reevaluation : Confirm IC₅₀/EC₅₀ values using standardized protocols (e.g., ATP concentration in kinase assays).
- Assay interference checks : Test for false positives via counterscreens (e.g., detergent-based assays for aggregators).
- Meta-analysis : Compare data with structurally analogous compounds (e.g., sulfamoylphenyl derivatives in ) to identify trends .
Q. What in vivo models are suitable for pharmacokinetic studies, and how are bioavailability challenges addressed?
- Rodent models : Use Sprague-Dawley rats for IV/PO administration. Monitor plasma levels via LC-MS/MS.
- Bioavailability enhancement : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility.
- Metabolite identification : Liver microsome assays to predict Phase I/II metabolism pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
